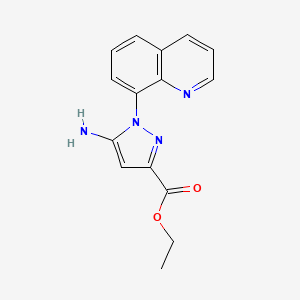

Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a quinoline moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and quinoline rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 5-amino-1H-pyrazole-3-carboxylate with 8-quinolinecarboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The quinoline moiety can be reduced under hydrogenation conditions.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Reduced quinoline derivatives.

Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Structural Characteristics

Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate features a unique structure that combines a pyrazole ring with an 8-quinoline moiety. This structural complexity contributes to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The molecular formula is C_{13}H_{12}N_{4}O_{2}, with a molecular weight of approximately 282.30 g/mol .

Biological Activities

The compound's biological activities can be categorized into several key areas:

1. Anticancer Activity

- This compound has been studied for its ability to inhibit cancer cell proliferation. Research indicates that it interacts with specific molecular targets involved in cancer pathways, potentially leading to apoptosis in cancer cells .

2. Antimicrobial Properties

- The compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .

3. Anti-inflammatory Effects

- This compound has demonstrated anti-inflammatory properties in preclinical models. It may inhibit the release of pro-inflammatory cytokines, which are critical in inflammatory diseases .

4. Enzyme Inhibition

- The compound has been identified as an inhibitor of specific enzymes related to disease pathways, particularly those involved in cancer and infectious diseases. This enzyme inhibition is crucial for understanding its therapeutic potential .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions from readily available precursors. A common synthetic route includes the use of reagents such as potassium permanganate for oxidation and palladium on carbon for reduction .

The mechanism of action primarily involves binding to various molecular targets, influencing their activity and contributing to the observed bioactivities. For instance, the compound's interaction with enzymes involved in tumorigenesis highlights its potential as an anticancer agent .

Case Studies

Several case studies highlight the efficacy of this compound in various experimental settings:

Case Study 1: Anticancer Efficacy

- In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing

- A series of antimicrobial assays indicated that the compound effectively inhibited the growth of E. coli and Staphylococcus aureus, showcasing its potential as a new antimicrobial agent .

Case Study 3: Inflammatory Response Modulation

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of the quinoline moiety.

Quinolinyl-pyrazoles: Compounds with similar quinoline and pyrazole rings but different substituents.

Uniqueness

Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate is unique due to the combination of the pyrazole and quinoline rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications in medicinal chemistry and material science .

Biological Activity

Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on existing research.

Chemical Structure and Synthesis

This compound features a pyrazole ring fused with an 8-quinoline moiety, which contributes to its biological properties. The synthesis typically involves the reaction of an appropriate hydrazine derivative with a substituted quinoline, followed by esterification to yield the final product.

1. Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties, particularly against kinases involved in cancer cell proliferation. The compound's ability to bind to the active sites of these enzymes modulates their activity, potentially leading to reduced tumor growth .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies show that it can inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent. The mechanism involves interference with bacterial enzyme functions, leading to cell death .

3. Anti-inflammatory Effects

In vivo studies using carrageenan-induced inflammation models have demonstrated that derivatives of this compound possess significant anti-inflammatory properties. The compound's structure allows it to modulate inflammatory pathways effectively, reducing edema and pain in experimental models .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Kinase Inhibition : The compound inhibits specific kinases by binding to their active sites, disrupting signaling pathways that promote cell division and survival in cancer cells.

- Antimicrobial Action : It targets bacterial enzymes critical for cell wall synthesis and metabolism, leading to bacterial cell lysis.

- Anti-inflammatory Pathways : By influencing cytokine production and signaling pathways associated with inflammation, the compound reduces inflammatory responses.

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

Case Studies

Case Study 1 : A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results indicated that the compound significantly reduced inflammation markers compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2 : Another investigation focused on the antimicrobial properties of the compound against resistant bacterial strains. It was found that this compound exhibited promising results, inhibiting growth at low concentrations and highlighting its potential as a novel antibiotic .

Properties

IUPAC Name |

ethyl 5-amino-1-quinolin-8-ylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-2-21-15(20)11-9-13(16)19(18-11)12-7-3-5-10-6-4-8-17-14(10)12/h3-9H,2,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLCNSDNUUKUFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.